molecular formula C14H15NO2 B3049780 Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate CAS No. 219786-85-3

Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No. B3049780
CAS RN: 219786-85-3
M. Wt: 229.27 g/mol
InChI Key: UKKTVQVIAVVILG-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate” is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is a notable organic scaffold with diverse pharmaceutical applications . The molecular formula of this compound is C14H15NO2 .


Synthesis Analysis

The synthesis of 1,4-DHP derivatives, including “Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate”, has been achieved using multi-component one-pot and green synthetic methodologies . These methods allow for structural and functional modifications of the 1,4-DHP scaffold .


Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate” includes a 1,4-dihydropyridine ring with a methyl group and a phenyl group attached to it . The exact position and orientation of these groups can influence the compound’s properties and reactivity.


Chemical Reactions Analysis

1,4-DHP and its derivatives are known for their diverse reactivity, which allows them to participate in a variety of chemical reactions . The specific reactions that “Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate” can undergo would depend on the reaction conditions and the presence of other reactants.

Scientific Research Applications

Antihypertensive and Coronary Vessel Dilator

1,4-Dihydropyridines bearing carboxy functions, including those substituted in the 4-position by phenyl or substituted phenyl groups, exhibit antihypertensive properties and act as coronary vessel dilators. These compounds are synthesized through condensation processes, demonstrating their potential in cardiovascular therapeutics (Abernathy, 1978).

Enzymatic Hydrolysis and Stereochemistry

In a study exploring the enzymatic hydrolysis of dihydropyridine derivatives, the impact of acyl chain length and branching on the enantioselectivity was examined. This research has implications for the synthesis of stereochemically specific compounds, essential in pharmacology (Sobolev et al., 2002).

Synthesis Variations

Research on the synthesis of 1,4-dihydropyridines with a carbamate moiety on the 4-position reveals the versatility and adaptability of this chemical framework. The findings contribute to the broader understanding of chemical reactions involving dihydropyridines and their derivatives (Habibi et al., 2013).

Brain-Specific Delivery Systems

The use of dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals is another significant application. This research has potential implications for enhancing the delivery of drugs across the blood-brain barrier, a major challenge in treating neurological conditions (Tedjamulia et al., 1985).

Cardiovascular Activity and Electrochemical Oxidation

Studies on the cardiovascular activity and electrochemical oxidation of certain dihydropyridine derivatives provide insights into their potential as therapeutic agents. These findings contribute to the understanding of the relationship between chemical structure and biological activity, crucial for drug development (Krauze et al., 2004).

Molecular Structure and Pharmacological Activity

The relationship between the molecular structure of dihydropyridine derivatives and their pharmacological activity, especially as calcium channel antagonists, is a key area of research. This work contributes to the design of more effective drugs for conditions like hypertension (Fossheim et al., 1982).

Future Directions

The future directions for research on “Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate” and other 1,4-DHP derivatives could include further exploration of their synthetic methodologies, investigation of their mechanisms of action, and development of new therapeutic applications .

properties

IUPAC Name

methyl 1-methyl-4-phenyl-4H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-15-9-8-12(11-6-4-3-5-7-11)13(10-15)14(16)17-2/h3-10,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKTVQVIAVVILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(C(=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578883
Record name Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate

CAS RN

219786-85-3
Record name Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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